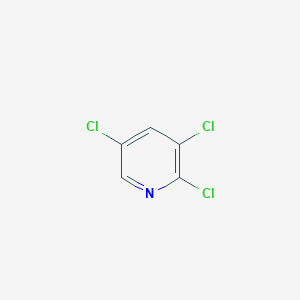
2,3,5-Trichloropyridine
Cat. No. B095902
Key on ui cas rn:
16063-70-0
M. Wt: 182.43 g/mol
InChI Key: CNLIIAKAAMFCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05468863
Procedure details


850 g of sulfolane, 204.3 g (3.3 mol) of potassium fluoride/cesium fluoride (9:1), 7.5 g of potassium carbonate and 20.4 g of tetra-n-octylphosphonium bromide as the phase transfer catalyst were azeotropically dried by removal of about 100 g of sulfolane by distillation (170° C.). 273.5 g (1.5 mol) of 2,3,5-trichloropyridine were then added at 190° C. and the reaction mixture was heated to 215° C. After about 2 h reflux commenced. This was maintained for 20 h, and all the substance which boiled below 3 mm Hg/140° C. was then removed from the reaction mixture by distillation. A first fraction (15.8 g) which contained 14.2 g of 5-chloro-2,3-difluoropyridine and 1.3 g of 3,5-dichloro-2-fluoropyridine (determined by GC by means of internal standard) was obtained. The second fraction (168.0 g) contained 89.4 g of 5-chloro-2,3-difluoropyridine and 64.5 g of 3,5-dichloro-2-fluoropyridine and the third fraction (b.p.>130° C./4 mm Hg) contained 98.5 g (GC) of sulfolane. The fractions were purified by fractionation. The yield was 46% for 5-chloro-2,3-difluoropyridine and 27% for 3,5-dichloro-2-fluoropyridine (total 73%, isolated). The yield of 5-chloro-2,3-difluoropyridine was 63%, relative to reacted material. The amount of 3-chloro-2,5-difluoropyridine, which additionally was about 5% of the quantity of 5-chloro-2,3difluoropyridine, was not taken into account here. (Space yield with respect to 5-chloro-2,3-difluoropyridine: 4.7 g/l·h; selectivity: 82%).

Name
potassium fluoride cesium fluoride
Quantity
204.3 g
Type
reactant
Reaction Step One





Yield
46%
Identifiers


|
REACTION_CXSMILES
|
S1(CCCC1)(=O)=O.[F-:8].[K+].[F-].[Cs+].C(=O)([O-])[O-].[K+].[K+].Cl[C:19]1[C:24]([Cl:25])=[CH:23][C:22]([Cl:26])=[CH:21][N:20]=1>[Br-].C([P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC)CCCCCCC>[Cl:25][C:24]1[C:19]([F:8])=[N:20][CH:21]=[C:22]([Cl:26])[CH:23]=1 |f:1.2.3.4,5.6.7,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
850 g
|
|
Type
|
reactant
|
|
Smiles
|
S1(=O)(=O)CCCC1
|
|
Name
|
potassium fluoride cesium fluoride
|
|
Quantity
|
204.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+].[F-].[Cs+]
|
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
S1(=O)(=O)CCCC1
|
|
Name
|
|
|
Quantity
|
20.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCCCCCC)[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
273.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
215 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After about 2 h reflux
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This was maintained for 20 h
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
below 3 mm Hg/140° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then removed from the reaction mixture by distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 46% | |
| YIELD: CALCULATEDPERCENTYIELD | 0.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
